molecular formula C5H11NO2S B6281643 N-(2-hydroxyethyl)-3-sulfanylpropanamide CAS No. 98137-55-4

N-(2-hydroxyethyl)-3-sulfanylpropanamide

Cat. No.: B6281643
CAS No.: 98137-55-4
M. Wt: 149.21 g/mol
InChI Key: YCKSURNCAWGMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-sulfanylpropanamide is an organic compound that features both a hydroxyl group and a sulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 3-mercaptopropionic acid is esterified with ethanolamine in the presence of a catalyst such as sulfuric acid.

    Amidation: The ester is then subjected to amidation to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(2-hydroxyethyl)-3-sulfanylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical processes.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)formamide
  • N-(2-hydroxyethyl)piperazine
  • N-(2-hydroxyethyl)ethylenediamine

Comparison: N-(2-hydroxyethyl)-3-sulfanylpropanamide is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. In contrast, similar compounds may lack one of these functional groups, limiting their versatility in certain reactions and applications.

Properties

CAS No.

98137-55-4

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-sulfanylpropanamide

InChI

InChI=1S/C5H11NO2S/c7-3-2-6-5(8)1-4-9/h7,9H,1-4H2,(H,6,8)

InChI Key

YCKSURNCAWGMFV-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)NCCO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.